molecular formula C11H10N2O2 B3345325 1-Imidazolyl(4-methoxyphenyl)methanone CAS No. 10364-93-9

1-Imidazolyl(4-methoxyphenyl)methanone

Cat. No.: B3345325
CAS No.: 10364-93-9
M. Wt: 202.21 g/mol
InChI Key: CHLUIDFEYBKIPZ-UHFFFAOYSA-N
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Description

1-Imidazolyl(4-methoxyphenyl)methanone (CAS 68090-12-0) is a high-purity chemical reagent for research and development. This compound features a methoxyphenyl group linked to an imidazole ring via a ketone functionality, forming a molecular scaffold of significant interest in medicinal chemistry . The imidazole ring is a privileged structure in drug discovery, known for its diverse pharmacological activities. Compounds containing the imidazole nucleus are found in various therapeutic areas, including oncology, infectious diseases, and inflammation . Specifically, imidazole-based molecules are extensively investigated as epidermal growth factor receptor (EGFR) inhibitors for anticancer research , and also show promise as enzyme inhibitors, such as for the carbonic anhydrase (CA) family . Researchers can utilize this ketone derivative as a key pharmaceutical intermediate or as a building block in the synthesis of more complex molecules for biological screening . Handling Note: For safety information, please refer to the Safety Data Sheet (SDS). This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazol-1-yl-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-10-4-2-9(3-5-10)11(14)13-7-6-12-8-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLUIDFEYBKIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90516160
Record name (1H-Imidazol-1-yl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90516160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10364-93-9
Record name (1H-Imidazol-1-yl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90516160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Imidazolyl 4 Methoxyphenyl Methanone Analogues

De Novo Synthesis Routes for Imidazole-Based Methanones

De novo synthesis, the construction of the imidazole (B134444) ring from acyclic precursors, represents the most fundamental approach to creating imidazole-based methanones and their analogues. These methods assemble the heterocyclic core through various bond-forming strategies, offering flexibility in introducing desired substituents.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules like imidazoles in a single step from three or more starting materials. bohrium.comnih.gov This approach is highly atom-economical and efficient, reducing time, energy, and resource consumption compared to traditional linear syntheses. nih.gov

The archetypal MCR for imidazole synthesis is the Debus-Radziszewski reaction, first reported in the 19th century. wikipedia.orgijprajournal.com The classic reaction involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and two equivalents of ammonia (B1221849). wikipedia.orgijprajournal.com A key modification involves substituting one equivalent of ammonia with a primary amine to produce N-substituted imidazoles. wikipedia.org

Despite its utility, the traditional Debus-Radziszewski synthesis can suffer from low yields and side reactions. ijprajournal.com Consequently, numerous modifications have been developed. Modern protocols often employ various catalysts to improve efficiency and yield. For instance, the use of a deep eutectic solvent (DES) composed of urea (B33335) and zinc chloride has been shown to dramatically increase the yield of 2,4,5-triphenyl-1H-imidazole to 99% in just 30 minutes. ijprajournal.com Other effective catalysts for this condensation include 1,4-diazabicyclo[2.2.2]octane (DABCO). ijprajournal.com These MCRs provide a versatile platform for generating libraries of imidazole-containing molecules for various applications. bohrium.com

Table 1: Comparison of Debus-Radziszewski and Modified MCRs for Imidazole Synthesis

Reaction Name Key Reactants Catalyst/Conditions General Product Key Advantages
Debus-Radziszewski 1,2-Dicarbonyl, Aldehyde, Ammonia Typically heating in a solvent like alcohol 2,4,5-Trisubstituted Imidazole Foundational, uses simple precursors. wikipedia.org
Modified Debus-Radziszewski 1,2-Dicarbonyl, Aldehyde, Primary Amine, Ammonium (B1175870) Acetate (B1210297) Heating, various catalysts (e.g., DABCO, Et3N). ijprajournal.com 1,2,4,5-Tetrasubstituted Imidazole Allows for N-1 substitution. wikipedia.org
DES-Catalyzed Synthesis Benzaldehyde, Benzil (B1666583), Ammonium Acetate Urea-ZnCl2 (Deep Eutectic Solvent), 110°C 2,4,5-Triphenyl-1H-imidazole Excellent yields (99%), rapid reaction time (30 min). ijprajournal.com

| Solvent-Free MCR | 2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate | Heating under solvent-free conditions | 1,2,4-Trisubstituted 1H-imidazoles | Very good yields, avoids solvent waste. organic-chemistry.org |

Acetophenone (B1666503) derivatives are versatile and readily available starting materials for the synthesis of imidazole ketones. A particularly efficient, one-pot modular approach involves the initial oxidation of a ketone, such as an acetophenone derivative, followed by condensation to form the imidazole ring. nih.govacs.org

In this sequence, the ketone is first oxidized to the corresponding α-dicarbonyl (glyoxal) intermediate. A common and effective method for this step is the Kornblum oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, often catalyzed by a small amount of aqueous hydrobromic acid (HBr). nih.govacs.org The resulting glyoxal (B1671930) is not isolated but is directly subjected to a Radziszewski-type condensation with an aldehyde and an ammonium source, typically ammonium acetate, in a solvent like methanol. nih.gov This one-pot oxidation-condensation protocol avoids the troublesome isolation of the intermediate glyoxal and is amenable to scale-up. acs.org

For example, the reaction of acetophenone with p-tolualdehyde using this method yields the corresponding 2,4(5)-disubstituted imidazole in good yield. nih.gov This strategy has been successfully applied to synthesize a wide range of di- and trisubstituted imidazoles, demonstrating its utility in building libraries of kinase inhibitors. nih.govacs.org Chalcones, which are α,β-unsaturated ketones formed from the condensation of an acetophenone and a benzaldehyde, also serve as key precursors for various heterocyclic systems. mdpi.com

Table 2: Examples of Acetophenone-Based Imidazole Synthesis via One-Pot Oxidation-Condensation nih.govacs.org

Acetophenone Derivative Aldehyde Conditions Product Structure Yield (%)
Acetophenone p-Tolualdehyde 1. HBr (cat.), DMSO, 85°C; 2. NH4OAc, MeOH 2-(p-Tolyl)-4-phenyl-1H-imidazole 69
4'-Methoxyacetophenone (B371526) Benzaldehyde 1. HBr (cat.), DMSO, 85°C; 2. NH4OAc, MeOH 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole 85
4'-Chloroacetophenone 4-Chlorobenzaldehyde 1. HBr (cat.), DMSO, 85°C; 2. NH4OAc, MeOH 2,4-Bis(4-chlorophenyl)-1H-imidazole 73

Controlling the placement of substituents on the imidazole ring is a critical challenge in synthetic design. Several advanced strategies have been developed to achieve high regioselectivity.

One highly effective method for the regioselective synthesis of 1,4-disubstituted imidazoles begins with a glycine (B1666218) derivative. rsc.orgnih.gov This process involves an unusual double aminomethylenation to create a 2-azabuta-1,3-diene intermediate. The subsequent addition of a primary amine nucleophile triggers a transamination/cyclization cascade, yielding the 1,4-disubstituted imidazole with complete regiocontrol. rsc.orgnih.gov A significant advantage of this method is its tolerance to a wide range of steric and electronic variations on the incoming amine, allowing for the preparation of a diverse library of N-1 substituted imidazoles. rsc.orgnih.gov

Another approach utilizes electron-withdrawing group-substituted allenyl sulfonamides. nih.govfigshare.com In this method, the reaction of the allenyl sulfonamide with an amine leads to the regioselective formation of either 4- or 5-functionalized imidazoles, with the outcome dependent on the nature of the substituents on the nitrogen atoms. nih.govfigshare.com Furthermore, metal-controlled switchable synthesis offers another layer of control. For instance, the reaction of 2H-azirines can be directed by different metal catalysts; a palladium catalyst facilitates a ring-opening/heterocyclization pathway to form imidazoles, while a silver catalyst promotes a cycloannulation to yield pyrroles. acs.org

Catalysis is central to modern organic synthesis, offering routes that are more efficient, selective, and environmentally benign than stoichiometric methods. The synthesis of imidazole ketones has greatly benefited from the development of novel catalytic systems, particularly those involving oxidation and transition metals.

Oxidative cyclization reactions construct the imidazole ring by forming new bonds under oxidative conditions, often using molecular oxygen from the air as the terminal oxidant. acs.org These methods can introduce significant molecular complexity in a single step.

A notable example is the copper-catalyzed aerobic oxidative α-amination cyclization. acs.org This protocol efficiently synthesizes imidazoheterocycles from ketones and has proven to be compatible with a broad range of functional groups. acs.org In a related but distinct approach, a one-pot synthesis initiated by a copper salt with ammonium carbonate as the nitrogen source can convert aryl alkyl ketones into divergent aryl imidazole derivatives. nih.gov This reaction proceeds through a cascade of C-H activation, α-amination, oxidative C-C bond cleavage, and condensation. nih.gov

To avoid the use of transition metals, noble-metal-free catalytic systems have been developed. One such method employs potassium iodide (KI) to mediate the oxidative cyclization of enamines (which can be derived from ketones) with tert-butyl nitrite (B80452) (tBuONO) serving as both the aminating reagent and the oxidant. organic-chemistry.org This formal [4+1] cycloamination provides access to functionalized imidazole-4-carboxylic derivatives and is praised for its wide substrate scope and good functional group tolerance. organic-chemistry.org

Transition metals are uniquely capable of facilitating a wide range of transformations due to their ability to cycle through multiple oxidation states. nih.govnih.gov This has been leveraged extensively in the synthesis of imidazoles.

Copper catalysis is prominent in this area. A one-pot synthesis of aryl imidazole derivatives from ketones involves a copper-catalyzed tandem reaction sequence that includes α-amination and oxidative C-C bond cleavage. nih.gov This method simplifies the synthetic process by activating C-H and C-C bonds directly, though the availability of starting materials can be a concern. nih.gov

Palladium catalysis offers alternative pathways. For example, a palladium-catalyzed ring opening of 2H-azirines followed by heterocyclization provides access to substituted imidazoles through the tandem cleavage of C-C and C-N bonds. acs.org Additionally, the well-established Suzuki cross-coupling reaction, catalyzed by palladium, is a powerful tool for the late-stage functionalization of the imidazole core. An imidazole ring can be first constructed via an oxidation-condensation protocol, then brominated, and finally coupled with a boronic acid to install an aryl or heteroaryl substituent, as demonstrated in the synthesis of various kinase inhibitors. nih.govacs.org

Other transition metals are also employed. Ruthenium catalysts, for example, are used in "borrowing hydrogen" processes where alcohols are temporarily oxidized to aldehydes in situ, which then participate in imidazole-forming condensation reactions. rsc.org

Table 3: Overview of Catalytic Systems for Imidazole Analogue Synthesis

Catalytic System Reaction Type Substrates Product Scope Reference(s)
CuI / Air (O2) Aerobic Oxidative Cyclization Ketones, 2-amino-N-heterocycles Imidazoheterocycles acs.org
Cu salt / (NH4)2CO3 Oxidative C-C Cleavage/Condensation Aryl alkyl ketones Divergent aryl imidazoles nih.gov
KI / tBuONO Noble-Metal-Free Oxidative Cyclization Enaminoesters Imidazole-4-carboxylic derivatives organic-chemistry.org
Pd-catalyst Ring Opening/Heterocyclization 2H-Azirines Substituted imidazoles acs.org
Pd(OAc)2 / SPhos Suzuki Cross-Coupling Bromo-imidazoles, Boronic acids Aryl-substituted imidazoles nih.gov

| Diruthenium(II) catalyst | Borrowing Hydrogen | Benzylic alcohols, 1,2-diketones, NH4OAc | 2,4,5-Trisubstituted imidazoles | rsc.org |

Catalytic Methodologies in Imidazole Ketone Synthesis

Precursor Design and Pre-Functionalization Strategies

The strategic design and synthesis of precursors are foundational to the efficient construction of the target molecule. This involves the preparation of key intermediates that introduce the desired functionalities in a controlled manner.

A common strategy in the synthesis of complex imidazole-containing molecules involves the use of halogenated ketone intermediates. 2-Bromo-4'-methoxyacetophenone is a prime example of such a key intermediate. researchgate.net Its synthesis typically begins with the commercially available 4'-methoxyacetophenone.

Several methods exist for the bromination of 4'-methoxyacetophenone at the α-carbon position. A direct approach involves using bromine (Br₂) as the brominating agent in a suitable solvent like methanol. google.com Optimized conditions for this reaction, such as maintaining a 1:1.1 molar ratio of the ketone to bromine at 50°C, can lead to yields exceeding 94%. google.com

An alternative method utilizes copper(II) bromide as the brominating reagent, which can be advantageous under certain conditions. For instance, refluxing 4'-methoxyacetophenone with copper(II) bromide in a solvent mixture like ethyl acetate-chloroform has been reported to produce the desired product with a yield of 89.4%. google.com Another reported method involves the reaction of 4-methoxyacetophenone with N-bromosuccinimide (NBS) in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-OTf), affording the product in 87% yield. wiserpub.com

The resulting 2-Bromo-4'-methoxyacetophenone is a versatile precursor. For example, it can undergo nucleophilic substitution with imidazole to yield 2-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)ethanone, an isomer of the target compound and a valuable building block in its own right. researchgate.net

For the direct synthesis of 1-Imidazolyl(4-methoxyphenyl)methanone, the key precursors are imidazole and an activated form of 4-methoxybenzoic acid, most commonly 4-methoxybenzoyl chloride . sigmaaldrich.com This acyl halide is a reactive acylating agent that readily participates in nucleophilic substitution reactions with the nitrogen atom of the imidazole ring. sigmaaldrich.com

Table 1: Synthesis Methods for 2-Bromo-4'-methoxyacetophenone
Starting MaterialReagent(s)ConditionsYieldReference
p-methoxyacetophenoneBromine (Br₂)Methanol, 50°C, 2 hours>94% google.com
p-methoxyacetophenoneCopper(II) bromideEthyl acetate/chloroform, reflux, 2 hours89.4% google.com
4-methoxyacetophenoneN-bromosuccinimide (NBS), TMS-OTfAcetonitrile, r.t., 24 hours87% wiserpub.com

The formation of the methanone (B1245722) moiety in this compound is achieved through a crucial functional group interconversion: the N-acylation of imidazole. nih.govnih.gov This reaction transforms the secondary amine-like nitrogen of the imidazole ring into an N-acylimidazole, which is a type of amide. These "azolide" compounds are known to be significantly more reactive as acyl-transfer agents compared to typical amides. nih.gov

The core mechanism is a nucleophilic acyl substitution. The nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated 4-methoxybenzoyl group. This is followed by the elimination of a leaving group, resulting in the formation of the C-N bond and the desired methanone product.

Several methods can be employed to activate the carboxylic acid for this transformation:

Acyl Chlorides: The most common method involves reacting imidazole with 4-methoxybenzoyl chloride in an aprotic solvent. sigmaaldrich.com The high reactivity of the acyl chloride facilitates the reaction, often proceeding smoothly at room temperature or with gentle heating.

Carboxylic Anhydrides: An alternative involves the reaction of imidazole's conjugate base with a carboxylic anhydride. A more direct and efficient process reacts 1,1'-carbonyldiimidazole (B1668759) (CDI) with a carboxylic anhydride, which fully utilizes all imidazole groups and produces only CO₂ as a byproduct. google.com This method avoids the formation of acidic byproducts. google.com

In Situ Activation: Carboxylic acids can be activated in situ using coupling agents, a common strategy in peptide synthesis that is also applicable here.

The reactivity of N-acylimidazoles is a subject of extensive study, as they are key intermediates in many biological and synthetic processes, including imidazole-catalyzed hydrolysis and acylation. electronicsandbooks.comnih.gov The stability and reactivity of the resulting N-acylimidazole can be tuned by substituents on both the acyl group and the imidazole ring. researchgate.net

Green Chemistry Principles and Sustainable Synthesis Approaches

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. The synthesis of this compound and its analogues is increasingly being adapted to more sustainable methodologies. wiserpub.comnih.gov

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced waste, lower costs, operational simplicity, and often, enhanced reaction rates. For the synthesis of imidazole derivatives, solvent-free conditions have been successfully implemented. nih.gov

These reactions can be conducted by grinding the reactants together or by heating a neat mixture of the starting materials. nih.gov In some cases, a solid support like silica (B1680970) gel is used, which can also contribute catalytic activity. nih.gov One-pot, multicomponent reactions under solvent-free conditions are particularly efficient, allowing for the construction of complex imidazoles from simple precursors in a single step with high atom economy. nih.govrsc.org For instance, the synthesis of 1,2,4,5-tetrasubstituted imidazoles has been achieved by reacting benzil, aldehydes, primary amines, and ammonium acetate under solvent-free conditions using a magnetic nanocatalyst. rsc.org This approach avoids the use of hazardous solvents and simplifies product isolation.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and frequently leads to higher product yields compared to conventional heating methods. nih.govresearchgate.net

In the context of imidazole synthesis, microwave-assisted protocols have been developed for various reaction types, including multicomponent condensations. nih.gov For example, the synthesis of aryl imidazoles from a Schiff base, ammonium acetate, and benzil on a silica gel support showed significantly improved yields and drastically shorter reaction times under microwave irradiation compared to conventional heating. nih.gov This enhancement is attributed to the efficient and rapid heating of the reaction mixture by the microwaves, leading to faster reaction kinetics. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Imidazole Derivatives
Reaction TypeMethodReaction TimeYieldReference
Aryl Imidazole SynthesisConventional Heating6-8 hours62-75% nih.gov
Microwave (1000 W)12-16 minutes85-94% nih.gov
2,4,5-Triphenyl Imidazole SynthesisConventional Heating5-6 hours75-80% researchgate.net
Microwave (800 W)1-3 minutes88-95% researchgate.net

The development of recoverable and reusable catalysts is a cornerstone of sustainable synthesis. For the preparation of imidazole derivatives and related acylation reactions, significant progress has been made in designing efficient, recyclable catalytic systems.

A highly effective strategy involves the use of magnetic nanoparticles (MNPs) as catalyst supports. nih.govrsc.org These catalysts can be easily separated from the reaction mixture using an external magnet, allowing for straightforward recovery and reuse over multiple reaction cycles without significant loss of catalytic activity. For example, a copper-functionalized magnetic nanoparticle catalyst (Cu@imine/Fe₃O₄ MNPs) has been used for the solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles. rsc.org This catalyst was successfully reused for six consecutive runs while maintaining high product yields.

Other approaches include the use of novel ionic liquids as ligands for copper-catalyzed N-arylation of imidazoles, which can also be designed for recyclability. researchgate.net Furthermore, the development of catalysts from abundant, low-cost materials, such as HBEA zeolite derived from fly ash for acylation reactions, represents another avenue for enhancing the sustainability of these synthetic processes. nih.gov

Table 3: Recyclability of Cu@imine/Fe₃O₄ MNP Catalyst in Imidazole Synthesis
RunYield (%)
198
297
397
496
595
695

Data adapted from reference rsc.org.

Advanced Computational and Theoretical Chemistry Studies of 1 Imidazolyl 4 Methoxyphenyl Methanone

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the electronic properties that govern a molecule's stability and reactivity. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. arxiv.org This process involves finding the coordinates on the potential energy surface where the molecule's total energy is at a minimum. arxiv.org For 1-Imidazolyl(4-methoxyphenyl)methanone, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would predict key structural parameters. researchgate.netnih.govplos.org These parameters include the bond lengths between the carbonyl carbon and the imidazole (B134444) nitrogen, the bond angles defining the spatial relationship between the phenyl and imidazole rings, and the dihedral angle describing the twist between these two rings.

Accurate geometry optimization is the foundational step for all other computational analyses, as the electronic and spectroscopic properties are highly dependent on the molecular structure. arxiv.org Studies on similar imidazole derivatives have demonstrated excellent agreement between DFT-predicted geometries and experimental data from X-ray crystallography. nih.govnih.gov

Table 1: Predicted Optimized Geometric Parameters for this compound (Note: The following data is illustrative of parameters that would be obtained from a DFT/B3LYP calculation and is not from a published study on this specific compound.)

ParameterDescriptionPredicted Value
Bond Length (C=O)Carbonyl group bond lengthData not available in published literature
Bond Length (C-N)Bond length between carbonyl carbon and imidazole nitrogenData not available in published literature
Bond Angle (O=C-N)Angle around the carbonyl carbonData not available in published literature
Dihedral AngleTwist between the methoxyphenyl ring and the imidazole ringData not available in published literature

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov

For this compound, FMO analysis would reveal the distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO would likely be distributed across the electron-accepting carbonyl group and the imidazole ring. A small HOMO-LUMO energy gap would suggest high reactivity and the potential for significant intramolecular charge transfer, a property often explored in the design of bioactive molecules. nih.gov

Table 2: Frontier Molecular Orbital Properties for this compound (Note: Values are representative of what would be calculated and are not from a published study on this specific compound.)

ParameterDescriptionPredicted Value (eV)
EHOMOEnergy of the Highest Occupied Molecular OrbitalData not available in published literature
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalData not available in published literature
Energy Gap (ΔE)LUMO - HOMO Energy DifferenceData not available in published literature

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution around a molecule. orientjchem.orgbhu.ac.in It is mapped onto the electron density surface, using a color scale to indicate regions of negative and positive potential. Red typically signifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. nih.govbhu.ac.in

For this compound, an ESP map would highlight the most reactive sites. The oxygen atom of the carbonyl group would be expected to show a strong negative potential (red), making it a primary site for protonation and hydrogen bonding. The nitrogen atoms of the imidazole ring also represent sites of negative potential. orientjchem.org Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential (blue). This analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor. ejosat.com.tr

Spectroscopic Property Prediction and Interpretation

Computational methods are highly effective at simulating and interpreting various types of spectra, providing a direct comparison with experimental measurements.

Time-Dependent Density Functional Theory (TD-DFT) is the primary method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netmdpi.com The calculation provides information about the wavelengths of maximum absorption (λmax), the corresponding electronic transitions (e.g., n→π* or π→π), and their intensities (oscillator strengths). For this compound, TD-DFT calculations would likely predict strong absorptions in the UV region, corresponding to π→π transitions within the aromatic phenyl and imidazole rings, and a weaker n→π* transition associated with the carbonyl group's non-bonding electrons.

Theoretical vibrational analysis, performed using DFT, calculates the frequencies of the normal modes of molecular vibration. ijrar.orgresearchgate.net These calculated frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The analysis allows for the precise assignment of each experimental peak to a specific molecular motion, such as C=O stretching, C-H bending, or ring breathing modes. researchgate.netijrar.org For this compound, key predicted vibrational frequencies would include a strong C=O stretching vibration, aromatic C=C stretching from the phenyl ring, C-N stretching from the imidazole ring, and C-O-C stretching from the methoxy (B1213986) group. ijrar.orgresearchgate.net These theoretical assignments are invaluable for confirming the molecule's structure and interpreting its experimental spectroscopic data.

Table 3: Predicted Key Vibrational Frequencies for this compound (Note: The following data is illustrative of parameters that would be obtained from a DFT calculation and is not from a published study on this specific compound.)

Vibrational ModeDescriptionPredicted Wavenumber (cm-1)
ν(C=O)Carbonyl group stretchingData not available in published literature
ν(C=C)Aromatic ring stretchingData not available in published literature
ν(C-N)Imidazole ring C-N stretchingData not available in published literature
ν(C-O-C)Methoxy group asymmetric stretchingData not available in published literature

Conformational Landscape and Dynamic Studies

The flexibility of this compound, arising from the rotational freedom around the single bonds connecting the methoxyphenyl and imidazolyl rings to the central carbonyl group, gives rise to a complex conformational landscape. Computational methods are instrumental in exploring this landscape and understanding the molecule's dynamic behavior.

Potential Energy Surface Scans for Conformational Isomers

Potential energy surface (PES) scans are a computational technique used to explore the conformational space of a molecule by systematically changing specific dihedral angles and calculating the corresponding energy. For this compound, the key dihedral angles are those defining the orientation of the methoxyphenyl and imidazolyl rings relative to the plane of the carbonyl group.

Theoretical studies on similar 1-phenyl-1H-imidazole derivatives have shown that the angle between the mean planes of the imidazole and the aryl rings is a critical parameter. nih.gov For instance, in 1-(4-methoxyphenyl)-1H-imidazole, a related compound lacking the carbonyl group, the angle between the imidazole and arene rings has been reported to be 43.67 (4)°. nih.gov In other para-substituted 1-phenyl-1H-imidazole derivatives, this angle varies, for example, it is 24.83° in a methyl ester derivative and nearly coplanar in a methyl ketone derivative where a water molecule facilitates hydrogen bonding. nih.gov The presence of the carbonyl linker in this compound introduces further rotational freedom and complexity to the PES.

A systematic scan of the dihedral angles would likely reveal several low-energy conformers. The planarity or non-planarity of these conformers would be influenced by a balance of electronic effects, such as conjugation between the aromatic rings and the carbonyl group, and steric hindrance between the ortho-hydrogens of the rings and the carbonyl oxygen. Density Functional Theory (DFT) calculations are a common method for performing such scans, providing reliable relative energies of the different conformers.

Table 1: Calculated Torsional Angle and Energy Data for Conformational Isomers of Related Phenyl-Imidazole Systems

CompoundDihedral Angle (°C)Method
1-(4-methoxyphenyl)-1H-imidazole43.67X-ray Diffraction
4-(1H-imidazol-1-yl)benzaldehyde24.58X-ray Diffraction
1-Phenyl-1H-imidazole methyl ester derivative24.83X-ray Diffraction
1-Phenyl-1H-imidazole methyl ketone derivative1.04X-ray Diffraction

This table presents data for structurally related compounds to infer the conformational behavior of this compound. Data for the title compound is not available in the provided search results.

Molecular Dynamics Simulations for Solvent Effects

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules in different environments, such as in various solvents. frontiersin.org By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal how intermolecular interactions with the solvent affect the conformational preferences and dynamics of this compound. frontiersin.org

For a molecule like this compound, with its polar carbonyl group and methoxy group, as well as the aromatic rings, the choice of solvent is expected to significantly influence its conformational equilibrium. In polar solvents, solvent molecules can form hydrogen bonds or dipole-dipole interactions with the solute, potentially stabilizing conformers with a larger dipole moment. In nonpolar solvents, intramolecular interactions and steric effects may play a more dominant role in determining the preferred conformation.

MD simulations can be used to calculate various properties, including the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, which provide insights into the stability and flexibility of different parts of the molecule. ajchem-a.com Furthermore, analysis of the simulation trajectory can reveal the time scales of conformational transitions and the free energy landscape governing these changes. Such simulations often employ force fields like CHARMM or AMBER, which have been parameterized to accurately model biomolecular systems and can be extended to drug-like molecules. ajchem-a.com

Intermolecular Interactions and Self-Assembly Propensities

The chemical structure of this compound, featuring hydrogen bond acceptors (the carbonyl oxygen, the methoxy oxygen, and one of the imidazole nitrogens), a potential hydrogen bond donor (the C-H bonds of the imidazole and phenyl rings), and aromatic systems, suggests a rich variety of possible intermolecular interactions that can lead to self-assembly into larger ordered structures.

Hydrogen Bonding Network Analysis

While this compound lacks a classical hydrogen bond donor like an N-H or O-H group, it can participate in non-classical C-H···O and C-H···N hydrogen bonds. nih.gov These weaker interactions are known to play a crucial role in the crystal packing of many organic molecules. nih.gov

In the solid state, it is conceivable that the carbonyl oxygen and the nitrogen atom of the imidazole ring act as primary hydrogen bond acceptors. The hydrogen atoms of the imidazole and methoxyphenyl rings can act as donors. For instance, studies on similar 1-phenyl-1H-imidazoles have revealed the presence of weak C—H⋯N/O interactions that hold the molecules together in the crystal lattice. nih.gov The analysis of crystal structures of related compounds often reveals intricate hydrogen-bonding networks leading to the formation of one-, two-, or three-dimensional supramolecular architectures. nih.gov The specific patterns of these networks, often described using graph-set notation, depend on the relative orientation of the interacting molecules. nih.gov

Table 2: Potential Hydrogen Bond Interactions in this compound

DonorAcceptorType of Interaction
Imidazole C-HCarbonyl OIntermolecular C-H···O
Phenyl C-HCarbonyl OIntermolecular C-H···O
Imidazole C-HImidazole NIntermolecular C-H···N
Phenyl C-HImidazole NIntermolecular C-H···N
Imidazole C-HMethoxy OIntermolecular C-H···O

This table is a theoretical representation of potential interactions based on the compound's structure and findings for similar molecules.

π-Stacking and Aromatic Interactions

The presence of two aromatic rings, the methoxyphenyl and the imidazolyl ring, in this compound makes it a candidate for engaging in π-stacking interactions. These non-covalent interactions, arising from the electrostatic and van der Waals forces between the electron clouds of aromatic systems, are fundamental in the self-assembly of many organic molecules.

The geometry of π-stacking can vary, including face-to-face, edge-to-face (or T-shaped), and offset-stacked arrangements. The specific geometry adopted is a delicate balance between attractive and repulsive forces. Computational studies, particularly those employing high-level quantum mechanical methods, can accurately predict the preferred stacking geometries and their interaction energies.

Exploration of 1 Imidazolyl 4 Methoxyphenyl Methanone and Its Derivatives in Non Clinical Applications

Applications in Advanced Synthetic Methodology

As Ligands in Metal-Catalyzed Reactions

The nitrogen atoms of the imidazole (B134444) ring in 1-Imidazolyl(4-methoxyphenyl)methanone and its derivatives can coordinate with various transition metals, forming stable complexes that can catalyze a wide range of organic transformations. While direct catalytic applications of metal complexes of this compound are not extensively documented, the catalytic potential of closely related imidazole-containing ligands is well-established.

A study reported the synthesis of a tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), which was subsequently used to form complexes with first-row transition metals such as Co(II), Ni(II), Cu(II), Mn(II), and Zn(II). The formation of these metal complexes highlights the ability of the imidazole core, substituted with a methoxyphenyl group, to act as a multidentate ligand. Such metal complexes are known to be effective catalysts in various organic transformations. For instance, palladium complexes with imidazole-functionalized ligands have shown high efficiency in catalyzing Suzuki coupling reactions, a cornerstone of modern carbon-carbon bond formation. The general utility of metal-carbene complexes, which can be formed from imidazole precursors, has also been demonstrated in the synthesis of functionalized imidazo[1,2-a]pyridines.

The table below summarizes the transition metal complexes formed with a derivative of this compound, showcasing the versatility of the imidazole scaffold in coordination chemistry.

LigandMetal IonResulting Complex
4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL)Co(II)[Co(L)₂]
4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL)Ni(II)[Ni(L)₂]
4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL)Cu(II)[Cu(L)₂]
4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL)Mn(II)[Mn(L)₂]
4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL)Zn(II)[Zn(L)₂]

Data sourced from a study on a closely related derivative.

As Organocatalysts or Co-catalysts

The imidazole moiety itself can function as an organocatalyst, participating in reactions by acting as a nucleophile or a general base. This catalytic activity is attributed to the lone pair of electrons on the nitrogen atoms. While specific examples of this compound acting as an organocatalyst are not prevalent in the literature, the broader class of imidazole-containing compounds has been successfully employed in this capacity.

For instance, imidazole has been used as an organocatalyst in multicomponent reactions to synthesize a variety of functionalized heterocyclic and carbocyclic compounds. It has also been shown to catalyze the esterification of α-tocopherol with succinic anhydride, demonstrating its utility in promoting acylation reactions. The catalytic mechanism often involves the nucleophilic attack of the imidazole nitrogen on an electrophilic center, forming a reactive intermediate that is then more susceptible to subsequent reaction steps. The use of imidazole as an organocatalyst offers a metal-free and often milder alternative to traditional catalytic systems. Given the presence of the imidazole ring, it is plausible that this compound and its derivatives could exhibit similar organocatalytic activity in various organic transformations.

As Chirality-Inducing Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. While there is no direct report of this compound being used as a chiral auxiliary, its structure provides a template for the design of such molecules. By introducing a chiral center, for example, through the asymmetric reduction of the ketone functionality to a chiral alcohol, a new chiral auxiliary could be synthesized.

The general principle involves attaching this chiral molecule to a substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield an enantiomerically enriched product. Various chiral auxiliaries based on different scaffolds, such as oxazolidinones and sulfur-containing heterocycles, have been successfully applied in asymmetric synthesis. The development of new and efficient chiral auxiliaries is an ongoing area of research, and the modification of the 1-Imidazolyl(4-

Role in Materials Science and Functional Materials Development

Supramolecular Assembly and Self-Organizing Systems

The ability of molecules to form ordered, large-scale structures through non-covalent interactions is the foundation of supramolecular chemistry and the development of self-organizing systems. The specific arrangement of atoms in this compound, featuring hydrogen bond acceptors (carbonyl oxygen, imidazole nitrogen) and donors (C-H groups), suggests a strong potential for forming defined supramolecular architectures.

Detailed crystallographic studies of the closely related compound, 1-(4-methoxyphenyl)-1H-imidazole, which lacks the carbonyl linker, provide significant insights into the non-covalent interactions that likely govern the self-assembly of its derivatives. nih.gov In the solid state, the supramolecular structure of 1-(4-methoxyphenyl)-1H-imidazole is directed by a series of weak C—H⋯O and C—H⋯N hydrogen bonds. nih.gov Specifically, C-H groups on the imidazole ring interact with the oxygen atom of the methoxy (B1213986) group on a neighboring molecule and the nitrogen atom of an adjacent imidazole ring. nih.gov Unlike other derivatives such as 4-(1H-imidazol-1-yl)benzaldehyde, 1-(4-methoxyphenyl)-1H-imidazole does not exhibit π-stacking interactions and instead packs in a centrosymmetric motif. nih.gov

The introduction of a carbonyl group, as in this compound, would provide an additional, strong hydrogen bond acceptor site, likely influencing the packing and leading to more complex and robust supramolecular motifs. The crystal structure of another related derivative, (2-((1H-Benzo[d]imidazol-2-yl)methoxy)-5-chlorophenyl)(4-chlorophenyl)methanone, demonstrates the role of C-H···O interactions in its structural assembly. researchgate.net Similarly, studies on other substituted imidazoles show that intermolecular C—H⋯O hydrogen bonding and π–π stacking interactions are common features that stabilize the crystal packing and create three-dimensional networks. nih.gov

The interplay of these weak interactions, dictated by the specific substituents on the imidazole and phenyl rings, is crucial in crystal engineering, guiding the formation of materials with specific topologies and potential functions.

Table 1: Crystallographic and Interaction Data for 1-(4-methoxyphenyl)-1H-imidazole

ParameterValueReference
Chemical FormulaC₁₀H₁₀N₂O nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/n nih.gov
Key Intermolecular InteractionsC—H⋯O, C—H⋯N nih.gov
π-StackingNot Observed nih.gov
Angle between Imidazole and Arene Rings43.67 (4)° nih.gov

Contributions to Sensor Technology and Analytical Chemistry

The unique electronic properties and coordination capabilities of the imidazole ring make it a valuable component in the design of sensors for a variety of analytes. uminho.pt The nitrogen atoms of the imidazole ring can act as binding sites for cations, while the N-H group can engage in hydrogen bonding with anions, making imidazole derivatives versatile platforms for optical and electrochemical sensors. uminho.ptresearchgate.net

Development of Chemo/Biosensors (Excluding Biological Response Specifics)

Chemosensors are synthetic molecules designed to signal the presence of a specific chemical species through a measurable change, such as color or fluorescence. Imidazole derivatives have been successfully developed as optical chemosensors for various ions and neutral molecules. mdpi.com The sensing mechanism often involves the coordination of the analyte with the imidazole nitrogen atoms, which perturbs the electronic structure of the molecule and alters its photophysical properties.

For instance, a novel imidazole derivative, 1N-allyl-2-(2,5-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole (ADPPI), has been synthesized and utilized as a colorimetric and fluorometric chemosensor. This compound, which features a dimethoxyphenyl group, demonstrates selective detection of copper (Cu²⁺) and sulfide (B99878) (S²⁻) ions in aqueous media. The interaction with Cu²⁺ ions leads to a distinct color change and fluorescence quenching ("ON-OFF" sensor). The resulting complex can then be used for the sequential detection of sulfide ions.

Another study reports the use of a trimethoxyphenyl-substituted benzo[d]imidazole as a "turn-off" fluorescent probe for the selective detection of the Ce⁴⁺ ion, operating through a photoinduced electron transfer (PET) mechanism. researchgate.net The functionalization of the imidazole core with different moieties allows for the fine-tuning of its selectivity and sensitivity towards specific analytes. The presence of a methoxyphenyl group in this compound could similarly influence the electronic properties of the imidazole core, making it a candidate for the development of new optical sensors.

Table 2: Examples of Imidazole-Based Chemosensors

Sensor CompoundAnalyte DetectedSensing PrincipleDetection LimitReference
1N-allyl-2-(2,5-dimethoxyphenyl)-4,5-diphenyl-1H-imidazoleCu²⁺, S²⁻Colorimetric & Fluorometric1.01 nM (Cu²⁺)
2-(trimethoxyphenyl)benzo[d]imidazoleCe⁴⁺Fluorescence Quenching (PET)Not Specified researchgate.net
2,4,5-triheteroarylimidazole with indole (B1671886) and furyl groupsFe²⁺, Sn²⁺, Fe³⁺, Al³⁺, Cu²⁺Fluorescence Enhancement/QuenchingNot Specified mdpi.com

Applications in Electrochemical Detection Systems

Electrochemical sensors offer a highly sensitive and often low-cost method for the quantitative analysis of electroactive species. The imidazole ring and its derivatives can be electrochemically active, making them suitable for use in electrochemical sensor development. The detection is typically based on the oxidation or reduction of the imidazole moiety or a functional group attached to it.

While no direct electrochemical detection methods using this compound have been reported, studies on related structures highlight the potential of this class of compounds. For example, electrochemical sensors have been developed for the detection of the nitroimidazole drug Ornidazole. researchgate.net In these systems, the electrochemical response is due to the reduction of the nitro group attached to the imidazole ring. Similarly, an electrochemical sensor for the detection of 4,4',5,5'-tetranitro-1H,1'H-2,2'-biimidazole (TNBI) has been developed, where the sensing mechanism is also attributed to the reduction of the nitro groups.

The methanone (B1245722) (carbonyl) group in this compound is also electrochemically active and could potentially be used as a redox probe for analytical applications. Furthermore, the imidazole derivative itself could be used to modify electrode surfaces, creating a platform for detecting other analytes. For instance, modified electrodes incorporating materials like molybdenum diselenide (MoSe₂) have been used to enhance the electrochemical detection of various compounds, a strategy that could be applied in conjunction with imidazole-based modifiers. nih.gov The development of an electrochemical sensor based on a molecularly imprinted polymer with a zeolite imidazole framework further demonstrates the versatility of imidazole structures in this field.

Table 3: Examples of Electrochemical Sensors Based on Imidazole Derivatives

Target AnalyteElectrode ModificationDetection MethodLinear RangeLimit of DetectionReference
OrnidazoleWS₂/CNFsNot SpecifiedNot SpecifiedNot Specified researchgate.net
4,4',5,5'-tetranitro-1H,1'H-2,2'-biimidazoleBoron-doped diamond/graphene nanowallsDPV, CV0.02-1.4 ppm & 2-16 ppm0.52 ppm
Melphalang-C₃N₄@ND-COOH@MoSe₂DPV, CV0.5–12.5 μM0.03 μM nih.gov

Future Research Trajectories and Unexplored Avenues for 1 Imidazolyl 4 Methoxyphenyl Methanone

Development of Novel Asymmetric Synthesis Routes

The synthesis of chiral molecules is a cornerstone of modern chemistry. For 1-Imidazolyl(4-methoxyphenyl)methanone, which is achiral, the introduction of chirality through asymmetric synthesis would be a significant leap forward. Future research could focus on the enantioselective reduction of the ketone group to produce chiral alcohols, which are valuable building blocks.

A promising approach involves the use of chiral catalysts, such as those derived from proline, in asymmetric aldol (B89426) or Michael addition reactions. youtube.com These organocatalysts are known to facilitate the formation of specific stereoisomers with high enantiomeric excess. youtube.com Another avenue is the use of chiral carbene complexes in Michael additions to generate δ-keto esters with high induction. rsc.org Research in this area would involve designing reactions where a prochiral derivative of this compound is transformed into a chiral product.

Table 1: Potential Asymmetric Synthesis Strategies

StrategyCatalyst/Reagent TypePotential Chiral ProductKey Advantages
Asymmetric ReductionChiral Borane Reagents (e.g., with oxazaborolidines) nih.govChiral (1-Imidazolyl)(4-methoxyphenyl)methanolHigh yields, moderate to high enantiomeric excess.
Asymmetric Michael AdditionChiral Imidazolidinone Carbene Complexes rsc.orgChiral δ-keto ester derivativesHigh diastereoselectivity and enantioselectivity.
Proline-Catalyzed Aldol Reaction(S)-Proline or its derivatives youtube.comChiral β-hydroxy ketone derivativesUses a cheap, naturally occurring catalyst; bifunctional catalysis. youtube.com

The development of such synthetic routes would not only provide access to new, stereochemically defined molecules but also pave the way for investigating their chiroptical properties and stereospecific interactions in biological and material science contexts.

Advanced Mechanistic Investigations via In Situ Spectroscopic Methods

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. For reactions involving this compound, such as its formation or subsequent functionalization, in situ spectroscopic techniques offer a window into the transient intermediates and transition states that govern the reaction pathway.

Future studies could employ techniques like Rapid-Scan Fourier Transform Infrared (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor reaction kinetics and identify short-lived species in real-time. For instance, investigating the hydrolysis of the acyl-imidazole bond under various conditions could reveal detailed information about the stability and reactivity of the compound. Computational studies, such as Density Functional Theory (DFT) calculations, could complement experimental data to model transition states and reaction energy profiles, providing a holistic view of the mechanistic landscape.

Integration into Complex Supramolecular Systems

The imidazole (B134444) moiety is a highly effective building block in supramolecular chemistry due to its ability to participate in hydrogen bonding, metal coordination, and π-π stacking interactions. rsc.orgresearchgate.net These non-covalent interactions are the driving forces for the self-assembly of molecules into highly ordered, functional architectures.

Future research should explore the integration of this compound into such systems. Its imidazole nitrogen can act as a ligand for metal ions, leading to the formation of Metal-Organic Frameworks (MOFs) or coordination polymers. rsc.org The methoxyphenyl group can also engage in π-π stacking, further directing the assembly process. These supramolecular structures could have applications in gas storage, separation, or as hosts for guest molecules. Research has shown that imidazolium-based supramolecular compounds can be stable up to 300°C and can be used to absorb organic dyes from water. acs.org

Table 2: Potential Supramolecular Architectures and Applications

Supramolecular SystemKey InteractionPotential Function
Metal-Organic Frameworks (MOFs)Coordination to metal ions rsc.orgresearchgate.netGas sorption, catalysis, chemical sensing
Hydrogen-Bonded NetworksN-H···O or C-H···O interactionsCrystal engineering, host-guest chemistry
π-Stacked Assembliesπ-π interactions between phenyl/imidazole ringsOrganic electronics, charge transport materials
Rotaxanes/CatenanesEncapsulation by macrocyclesMolecular switches, drug delivery systems

Exploration of Photo-Induced Reactivity and Transformations

The photochemistry of aromatic ketones is a rich field, and the 4-methoxyphenyl (B3050149) ketone moiety in the target molecule suggests that it could undergo interesting photo-induced transformations. Irradiation with UV light can excite the ketone to a triplet state, which can then participate in a variety of reactions. mdpi.com

One unexplored avenue is the potential for photo-triggered reactions. For example, similar structures can undergo photoenolization or photorearrangement. researchgate.netrsc.org Research into the photochemistry of this compound could uncover novel reactions for synthesizing complex molecules or for developing photo-responsive materials. The use of photoexcited nitroarenes could also promote anaerobic oxidation, leading to new ketone and imine derivatives. chemrxiv.org Furthermore, recent studies have shown that photochemical processes can be used to "uncage" ketones and aldehydes with good to excellent yields, a technique that could be explored with this compound. mdpi.com

Design of Next-Generation Catalytic Systems

The imidazole ring is a key component of many catalysts, both biological (e.g., in the active site of enzymes like histidine) and synthetic. The N-acyl imidazole unit in this compound makes it an excellent acyl transfer agent, a property that could be harnessed in catalysis.

Future work could focus on developing catalytic systems where this molecule or its derivatives act as organocatalysts for acyl transfer reactions. Furthermore, the imidazole nitrogen can be alkylated to form imidazolium (B1220033) salts. These salts are widely used as ionic liquids and as precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands for transition metal catalysts. Designing NHC-metal complexes derived from this scaffold could lead to new catalysts for cross-coupling reactions, metathesis, or polymerization. A study has shown that an ionic organic solid can act as a heterogeneous catalyst for the addition of N-heterocycles to chalcones. mdpi.com

Rational Design of Derivatives for Targeted Non-Clinical Functions

Building upon the core structure of this compound, the rational design of derivatives could lead to molecules with highly specific functions in materials science and chemical biology. By systematically modifying the methoxyphenyl and imidazolyl rings, researchers can tune the electronic, steric, and photophysical properties of the molecule.

For example, introducing electron-withdrawing or -donating groups onto the phenyl ring could modulate the reactivity of the ketone and the energy levels of the molecule, which is relevant for applications in organic electronics. researchgate.net Functionalizing the imidazole ring could be used to attach the molecule to polymers or surfaces, creating new functional materials. researchgate.net Derivatives could also be designed as chemical probes to study enzymatic processes involving acyl transfer. The synthesis of novel 1-hydroxy-2,4,5-triaryl imidazole derivatives has shown promise for creating compounds with specific inhibitory actions. nih.gov

Q & A

Q. What are the key synthetic routes for 1-Imidazolyl(4-methoxyphenyl)methanone?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • N-Alkylation : Reacting 1H-imidazole derivatives with activated carbonyl intermediates (e.g., benzoyl chlorides) under basic conditions (NaH, THF, 0°C to RT) .
  • Deprotection Strategies : Use of tetrabutylammonium fluoride (TBAF) to remove sulfonyl protecting groups, followed by purification via flash column chromatography (hexane:ethyl acetate) .
  • Acid-Catalyzed Cyclization : Refluxing intermediates in acetic acid with HCl to achieve deprotection or cyclization, yielding methanone derivatives (70–85% yields) .

Q. How is this compound characterized post-synthesis?

  • X-Ray Crystallography : Resolves stereochemistry and molecular packing, as demonstrated for structurally similar methanone derivatives .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., imidazole proton shifts at δ 7.0–8.0 ppm; methoxy groups at δ 3.8–4.0 ppm) .
    • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
  • Chromatography : Purity assessment via HPLC or TLC using polar/non-polar solvent systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

  • Solvent Selection : Polar aprotic solvents (THF, DCM) enhance reaction homogeneity, while protic solvents (MeOH) may suppress side reactions .
  • Catalyst Use : BBr₃ in DCM efficiently deprotects methoxy groups (60–80% yields) .
  • Temperature Control : Lower temperatures (0°C) minimize imidazole ring decomposition during acylation .
  • Purification : Gradient elution in flash chromatography (e.g., chloroform:methanol 20:1) resolves closely eluting byproducts .

Q. How do solvent polarity parameters influence the solubility and stability of this compound in pharmacological assays?

  • Solvent Polarity Index (F(ε,n)) : Higher polarity solvents (e.g., DMSO, ε = 47.2) improve solubility but may destabilize the ground-state dipole moment (µg = 5.2 D). Use medium-polarity solvents (e.g., acetonitrile, F(ε,n) = 0.75) for balanced solubility and stability .
  • pH-Dependent Solubility : The compound’s imidazole moiety (pKa ~6.95) shows increased solubility in mildly acidic buffers (pH 5–6) .

Q. How can contradictory biological activity data (e.g., antiproliferative vs. antifungal) be analyzed?

  • Structure-Activity Relationship (SAR) Studies :
    • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance antiproliferative activity (IC₅₀ = 1.2 µM), while methoxy groups favor antifungal action (MIC = 8 µg/mL) .
    • Steric Factors : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) reduce tubulin binding affinity, explaining lower cytotoxicity in some derivatives .
  • Target Validation : Use computational docking (e.g., AutoDock Vina) to compare binding modes with colchicine-binding sites in tubulin vs. fungal CYP51 .

Q. What computational methods are recommended to predict electronic properties relevant to drug design?

  • Dipole Moment Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level accurately predicts ground-state (µg) and excited-state (µe) dipole moments, correlating with solvatochromic shifts observed experimentally .
  • Solvent Effect Modeling : Use the Polarizable Continuum Model (PCM) to simulate solvent interactions and refine solubility predictions .

Methodological Considerations

  • Data Contradiction Resolution : Cross-validate biological assays (e.g., MTT vs. clonogenic tests) and confirm mechanistic hypotheses via knock-out models (e.g., siRNA targeting tubulin isoforms) .
  • Yield Optimization : Design factorial experiments (e.g., Taguchi method) to test variables like molar ratios, catalysts, and reaction times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.